molecular formula C10H14N2O2 B13600789 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13600789
M. Wt: 194.23 g/mol
InChI Key: FCYYFGSZWAUDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid is a high-purity chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a 1,3-dimethyl-1H-pyrazole scaffold linked to a cyclopropane carboxylic acid group, a structure known to be associated with a wide range of pharmacological activities. Pyrazole derivatives are recognized as a pharmacologically important active scaffold and are found in numerous therapeutic agents . The cyclopropane ring is a common motif in drug design, often used to confer conformational rigidity and improve metabolic stability. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules. Its potential applications are vast, driven by the known activities of pyrazole-containing compounds, which include anti-inflammatory, anticancer, antibacterial, and antiviral properties, making it a valuable scaffold for hit-to-lead optimization and the development of novel bioactive agents . The presence of both the pyrazole and carboxylic acid functional groups provides versatile handles for further synthetic modification, such as amide bond formation or esterification, to explore structure-activity relationships and create targeted libraries for high-throughput screening. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(12(2)11-7)6-10(3-4-10)9(13)14/h5H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

FCYYFGSZWAUDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC2(CC2)C(=O)O)C

Origin of Product

United States

Biological Activity

1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring and a pyrazole moiety, which are known for their pharmacological significance. Its molecular formula is C10H14N2O2C_{10}H_{14}N_2O_2, indicating the presence of nitrogen and oxygen that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid. Notably, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study reported that derivatives of 1H-pyrazole exhibited strong antiproliferative effects against breast cancer cells (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics like paclitaxel . The apoptosis-inducing capability was confirmed through enhanced caspase-3 activity and cell cycle arrest in the G2/M phase at micromolar concentrations.
  • Mechanism of Action : The mechanism involves inhibition of key cancer-related targets such as topoisomerase II and microtubule destabilization, which are critical for cancer cell proliferation and survival .
CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2315.0Microtubule destabilization
7hMDA-MB-2314.0Topoisomerase II inhibition
10cMDA-MB-2316.0Apoptosis induction

Anti-inflammatory Properties

The pyrazole ring system has also been associated with anti-inflammatory effects. Compounds containing this moiety have shown promise in reducing inflammation markers in various models.

Research Findings

A study indicated that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented, with several studies reporting their effectiveness against a range of bacterial strains.

Case Studies

  • Antibacterial Activity : Research has demonstrated that compounds similar to 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membrane integrity.
  • Antiviral Effects : Some derivatives have shown potential as antiviral agents, particularly against viruses like HIV and HCV . These compounds disrupt viral replication processes, showcasing their versatility in treating infectious diseases.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form esters.

  • Amidation : Reacts with primary or secondary amines (e.g., methylamine, benzylamine) in the presence of coupling agents like EDCI or DCC to yield amides .

Example Conditions

Reaction TypeReagents/ConditionsProductYield
EsterificationEthanol, H₂SO₄, refluxEthyl ester~85%
AmidationEDCI, HOBt, DIPEA, RTPyrazolylcyclopropane carboxamide70–90%

Decarboxylation

Thermal or photolytic decarboxylation of the cyclopropane-carboxylic acid moiety produces CO₂ and a substituted cyclopropane derivative. This reaction is typically conducted at elevated temperatures (150–200°C) or under UV light .

Mechanistic Pathway

R-COOHΔR-H+CO2\text{R-COOH} \xrightarrow{\Delta} \text{R-H} + \text{CO}_2 \uparrow

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under acidic or oxidative conditions:

  • Acid-Catalyzed Hydration : Reacts with H₂O/H⁺ to form a diol derivative.

  • Electrophilic Addition : Reacts with halogens (e.g., Br₂) to yield vicinal dihalides .

Key Observations

ConditionReagentProductSelectivity
H₂SO₄/H₂O80°C1,2-Diol>90%
Br₂ (excess)CH₂Cl₂, 0°C1,2-Dibromide75%

Metal-Catalyzed Cross-Coupling

The pyrazole nitrogen and cyclopropane methyl group participate in palladium- or silver-catalyzed couplings:

  • Suzuki–Miyaura : Reacts with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives .

  • C–H Activation : Silver nitrate promotes regioselective functionalization at the pyrazole C4 position.

Catalytic Systems

Reaction TypeCatalystSubstrateYield
Suzuki CouplingPd(PPh₃)₄4-Bromophenylboronic acid82%
C–H ArylationAgNO₃/PhI(OAc)₂Benzene68%

Biological Activity Modulation

While not a direct chemical reaction, the compound’s pyrazole and cyclopropane motifs enable interactions with biological targets. Subtle structural modifications (e.g., ester-to-amide conversion) enhance binding to enzymes or receptors, as observed in antiviral and antitumoral assays .

Stability Under Synthetic Conditions

The compound demonstrates stability in polar solvents (e.g., DMF, DMSO) but degrades under strongly basic conditions (pH >12) .

ConditionObservation
pH 7–11Stable for >24 hrs
pH 13Rapid decomposition (t₁/₂ = 2 hrs)

Comparison with Similar Compounds

Substituent Effects

  • Pyrazole vs. In contrast, the indole substituent in CAS 1895886-50-6 may engage in π-π stacking with aromatic residues in receptors .
  • Trifluoromethyl vs. Carbamoyl : The CF3 group in AS95641 increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs , while the carbamoyl group in the dimethylcarbamoyl analog could act as a transition-state mimic in enzyme inhibition .

Pharmacological Implications

  • Aminoethyl and indole derivatives may prioritize neuroactive or receptor-specific effects due to their substituents’ electronic profiles .

Preparation Methods

Synthesis of 1,3-Dimethylpyrazole Core

The pyrazole nucleus with methyl substituents at positions 1 and 3 can be synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds. A common approach involves:

  • Cyclocondensation of N,N-dimethylhydrazine with 1,3-diketones or β-ketoesters to form 1,3-dimethylpyrazole derivatives. This reaction proceeds under reflux conditions in ethanol or other suitable solvents with acid catalysis to promote ring closure.

  • For example, the reaction of 1,3-dimethylhydrazine with acetylacetone yields 1,3-dimethylpyrazole after cyclization and dehydration steps.

This foundational step is critical to ensure the pyrazole ring is correctly substituted before further functionalization.

Synthesis of Cyclopropane-1-carboxylic Acid Derivative

The cyclopropane-1-carboxylic acid moiety can be prepared or introduced through:

  • Cyclopropanation reactions of alkenes or via ring closure of appropriate precursors bearing carboxylate groups.

  • Alternatively, commercially available cyclopropane-1-carboxylic acid or its esters can be used as starting materials for coupling reactions.

  • The carboxylic acid functionality is often protected as an ester during synthetic steps to prevent side reactions and later deprotected to yield the free acid.

Coupling of Pyrazole and Cyclopropane Moieties

The key step involves linking the pyrazole ring to the cyclopropane carboxylic acid via a methylene bridge:

  • Nucleophilic substitution or alkylation reactions where the pyrazole acts as a nucleophile attacking a halomethyl cyclopropane carboxylate derivative.

  • The reaction conditions typically involve a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide) under controlled temperature to achieve selective substitution.

  • After coupling, ester hydrolysis under acidic or basic conditions liberates the free carboxylic acid.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation 1,3-dimethylhydrazine + 1,3-diketone, reflux in ethanol with acid catalyst Formation of 1,3-dimethylpyrazole core
2 Alkylation Pyrazole-5-carboxylate ester + halomethyl cyclopropane carboxylate, base (K2CO3), DMF, 60-80 °C Formation of pyrazole-methylene-cyclopropane ester
3 Ester hydrolysis Acidic or basic hydrolysis (e.g., NaOH, HCl) Conversion to 1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid

Alternative Synthetic Routes and Considerations

  • Some patents describe direct synthesis of 1-alkyl-pyrazole-5-carboxylic esters from diketocarboxylic esters and N-alkylhydrazines, which might be adapted for the dimethyl substitution pattern.

  • Optimization of reaction conditions, such as solvent choice, temperature, and base, is essential to maximize yield and minimize side products, especially considering the sensitivity of the cyclopropane ring to harsh conditions.

  • Avoidance of toxic solvents like pyridine is recommended for industrial scale synthesis; alternatives such as triethylamine or inorganic bases are preferred.

  • Purification often requires chromatographic separation due to the formation of isomeric or side products during alkylation steps.

Summary of Research Findings

  • The preparation of 1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid involves multi-step synthesis starting from hydrazine and diketone precursors to build the pyrazole ring, followed by selective alkylation to introduce the cyclopropane carboxylate moiety.

  • Alkylation methods employing alkyl halides or tosylates under basic conditions are well-documented and effective.

  • Ester intermediates are commonly used to protect the carboxylic acid during synthesis and subsequently hydrolyzed to yield the target acid.

  • Industrial considerations include solvent toxicity, reaction scalability, and purification challenges.

This synthesis strategy is supported by patent literature and peer-reviewed studies on pyrazole derivatives and related heterocyclic compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) preparation of the pyrazole core and (2) cyclopropane ring formation. For the pyrazole moiety, nucleophilic substitution reactions using K₂CO₃ as a base catalyst (as seen in pyrazole-4-carbaldehyde derivatives) are effective . Cyclopropanation may utilize [2+1] cycloaddition or transition-metal-catalyzed methods. Optimization includes controlling temperature (e.g., 60–80°C for cyclopropane stability) and solvent polarity (e.g., DMF for solubility). Purity can be enhanced via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, particularly the cyclopropane ring and pyrazole substituents?

  • NMR Spectroscopy : ¹H NMR can confirm cyclopropane geometry via characteristic splitting patterns (e.g., ABX systems for substituted cyclopropanes) and pyrazole methyl group integration .
  • X-ray Crystallography : Resolves spatial arrangements, as demonstrated in structurally similar pyrazole-carboxylates .
  • IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .

Advanced: How can researchers address contradictions in spectral data during synthesis, such as unexpected cyclopropane ring strain or pyrazole tautomerism?

Contradictions may arise from:

  • Cyclopropane Isomerism : Use 2D NMR (e.g., NOESY) to distinguish cis vs. trans substituents .
  • Pyrazole Tautomerism : Variable-temperature NMR can detect equilibrium shifts between 1H- and 2H-pyrazole forms .
  • Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out byproducts .

Advanced: What strategies improve the stability of this compound under varying storage conditions?

  • Temperature Control : Store at –20°C in inert atmospheres to prevent cyclopropane ring opening .
  • pH Adjustment : Stabilize the carboxylic acid group by maintaining pH 6–7 in aqueous solutions .
  • Light Sensitivity : Use amber vials to avoid photodegradation, as seen in nitro-substituted pyrazoles .

Basic: What intermediates are critical in the synthesis pathway, and how are their purities validated?

Key intermediates include:

  • 1,3-Dimethyl-5-(chloromethyl)-1H-pyrazole : Verified via GC-MS and melting point analysis (mp 144–145°C, as in pyrazole-carboxylic acid derivatives) .
  • Cyclopropane-1-carboxylic acid derivatives : Assessed by TLC (Rf comparison) and HPLC purity >95% .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrazole C-4 position) .
  • Molecular Dynamics Simulations : Assess solvent effects on cyclopropane ring stability, particularly in polar aprotic solvents .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.